molecular formula C12H14N2O6S B2531036 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid CAS No. 1262965-52-5

2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Cat. No.: B2531036
CAS No.: 1262965-52-5
M. Wt: 314.31
InChI Key: OEXWAECXFKHOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is an organic compound that features a sulfonamide group, an acetyl group, and a carbamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-acetylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the intermediate sulfonamide with a carbamoylating agent such as isocyanate.

    Formation of the propanoic acid backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor due to its functional groups.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid would depend on its specific application. For example, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylbenzenesulfonamido)acetic acid: Similar structure but lacks the carbamoyl group.

    3-(3-Acetylbenzenesulfonamido)propanoic acid: Similar structure but lacks the carbamoyl group.

    2-(3-Acetylbenzenesulfonamido)-3-hydroxypropanoic acid: Similar structure but has a hydroxy group instead of a carbamoyl group.

Uniqueness

2-(3-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is unique due to the presence of both the sulfonamide and carbamoyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-7(15)8-3-2-4-9(5-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXWAECXFKHOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.